3-(Thian-4-ylamino)azepan-2-one
Description
3-(Thian-4-ylamino)azepan-2-one is a seven-membered lactam (azepan-2-one) derivative functionalized with a thian-4-ylamino substituent at the 3-position. Thian refers to a six-membered saturated heterocycle containing one sulfur atom. The compound’s structure combines the azepan-2-one core—a versatile scaffold in medicinal chemistry due to its conformational flexibility—with a sulfur-containing substituent, which may influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
3-(thian-4-ylamino)azepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2OS/c14-11-10(3-1-2-6-12-11)13-9-4-7-15-8-5-9/h9-10,13H,1-8H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGRAUNVWCZRCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Thian-4-ylamino)azepan-2-one can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of a suitable precursor, such as 3-(2-bromoethyl)benzo[d]thiazol-2(3H)-one, with an appropriate amine . The reaction conditions typically involve the use of a base, such as potassium carbonate, in an organic solvent like acetonitrile, and heating the mixture to reflux for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(Thian-4-ylamino)azepan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-(Thian-4-ylamino)azepan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: It is used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of 3-(Thian-4-ylamino)azepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a specific enzyme’s active site, blocking its activity and thereby affecting a particular metabolic pathway .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 3-(Thian-4-ylamino)azepan-2-one with structurally related azepan-2-one derivatives:
*Note: Data marked with * are extrapolated from structural analogs. †Assumed molecular formula based on thian (C₅H₉S) + azepan-2-one core. ‡Calculated molecular weight.
Key Observations:
- Substituent Effects: 3-(Benzoylamino)azepan-2-one: The benzoyl group introduces a planar, electron-withdrawing amide moiety, facilitating hydrogen bonding (N–H···O interactions) observed in its crystal lattice . This contrasts with the aliphatic thian-4-ylamino group, which may prioritize weaker van der Waals interactions. this compound: The sulfur atom in the thian group could enhance polarizability and enable sulfur-specific interactions (e.g., with metalloenzymes).
- Thermal and Solubility Trends: While melting points and solubility data for this compound are unavailable, the benzoylamino analog’s crystalline nature suggests higher melting points than the dibenzylamino derivative, which lacks strong intermolecular forces .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
